molecular formula C18H32N2O6S B1610149 tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 440634-25-3

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1610149
CAS No.: 440634-25-3
M. Wt: 404.5 g/mol
InChI Key: HCPHGCCJTBULLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthesis involves the following steps:

    Acylation: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is acylated using an appropriate acylating agent.

    Sulfonation: The acylated product undergoes sulfonation to introduce the mesyloxy group.

    Substitution: The sulfonated intermediate is then subjected to substitution reactions to introduce the piperidin-1-yl and oxoethyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research and development. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, are applicable.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the mesyloxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[4-(mesyloxy)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The mesyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The piperidine ring can interact with various receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the mesyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylsulfonyloxypiperidin-1-yl)-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S/c1-18(2,3)25-17(22)20-9-5-14(6-10-20)13-16(21)19-11-7-15(8-12-19)26-27(4,23)24/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHGCCJTBULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCC(CC2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470569
Record name 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440634-25-3
Record name 1,1-Dimethylethyl 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440634-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-mesyloxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-[2-[4-[(methylsulfonyl)oxy]-1-piperidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 16.3 g (0.05 mol) of 1-(1-tert-butoxycarbonyl-4-piperidylacetyl)-4-hydroxypiperidine [5], 147.1 g of toluene and 6.58 g (0.065 mol) of triethylamine were added. 6.30 g (0.055 mol) of mesyl chloride was added dropwise to the mixture at a temperature in the range of 0 to 5° C. and the reaction was allowed to proceed for 2 hours at the temperature in the range. Toluene was added to the reaction mixture. Thereafter, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium chloride, and concentrated under a reduced pressure. 70.8 g of toluene was added to the concentrated residue, and the temperature of the mixture was increased. After the residue was dissolved in toluene, filtration was carried out. Thereafter, the filtrate was cooled to room temperature and the crystals which precipitated at room temperature were collected by filtration. The resultant wet crystals were dried under a reduced pressure, whereby 17.2 g of the title compound in the state of white crystalline powder was obtained (the yield was 84.8%). The values obtained by the analysis of 1HNMR, 13CNMR and mass spectroscopy were substantially the same as those obtained in Step 5a of Example 2.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
147.1 g
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
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tert-butyl 4-(2-(4-((methylsulfonyl)oxy)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

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